molecular formula C14H17NOS B2765029 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 2320687-48-5

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2765029
CAS No.: 2320687-48-5
M. Wt: 247.36
InChI Key: SOAPMPMTVGYGGH-UHFFFAOYSA-N
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Description

This compound belongs to the tropane alkaloid derivatives, characterized by an 8-azabicyclo[3.2.1]octane (tropane) core. The structure features a 3-methylene group on the bicyclic scaffold and a 2-(thiophen-2-yl)ethan-1-one substituent at the 8-position. The stereochemistry (1R,5S) is critical for its conformational stability and biological interactions. The thiophene moiety introduces π-conjugation and sulfur-based electronic effects, which may enhance binding to aromatic receptors or enzymes .

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-10-7-11-4-5-12(8-10)15(11)14(16)9-13-3-2-6-17-13/h2-3,6,11-12H,1,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAPMPMTVGYGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

  • The mechanism by which the compound exerts its effects: Typically involves interaction with specific molecular targets, potentially altering biological pathways.

  • Molecular targets and pathways involved: Depending on its application, it may target enzymes, receptors, or other biomolecules, influencing processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tropane Core

A. N-Acyl Derivatives

  • Compound A: (1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Substituent: Indole-5-carbonyl group. Key Difference: Lacks the methylene group and thiophen-2-yl ethanone. Application: Demonstrated activity in neurological assays due to indole’s serotonin-mimetic properties .
  • Compound B: (E)-1-((1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)non-2-en-1-one Substituent: Aliphatic enone chain. Key Difference: Hydroxy group at position 3 and unsaturated aliphatic chain. Synthesis: Palladium-catalyzed aminocarbonylation .

B. Heterocyclic Modifications

  • Compound C : 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one (PubChem CID: Unspecified)
    • Substituent: Thiophen-3-yl instead of 2-yl; pyrazole at position 3.
    • Key Difference: Altered thiophene orientation and pyrazole substitution.
    • Relevance: Highlights positional isomerism’s impact on receptor selectivity .
  • Compound D: 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one Substituent: Oxazole-oxadiazole hybrid. Application: Screened for kinase inhibition .
Pharmacological Comparators
  • PF-06700841: ((S)-2,2-difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone Key Feature: Dual TYK2/JAK1 inhibitor with a pyrimidine-pyrrolidine motif. Difference: Bicyclo[3.2.1]octane fused with a diaza ring; lacks thiophene. Clinical Relevance: Phase II trials for autoimmune diseases .
  • Compound E : 2-[(1R,3R,5S)-3-({5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid

    • Substituent: Benzothiazole-carboxylic acid and trifluoromethoxy phenyl.
    • Application: Farnesoid X receptor (FXR) agonist for metabolic disorders .
Spectral and Stereochemical Analysis
  • 2D-NOESY Spectroscopy: Critical for confirming stereochemistry in thiophene-containing bicyclic compounds (e.g., ’s epoxy-thiophene analogs) .
  • Enantiomorph-Polarity Estimation : Techniques like Rogers’s η parameter or Flack’s x parameter ensure accurate chiral assignment () .

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Pharmacological Target Reference
Target Compound 8-azabicyclo[3.2.1]octane 3-methylene, thiophen-2-yl ethanone Under investigation
PF-06700841 3,8-diazabicyclo[3.2.1]octane Pyrimidine, pyrazole TYK2/JAK1
Compound E 8-azabicyclo[3.2.1]octane Benzothiazole, trifluoromethoxy FXR agonist
PubChem Compound () 8-azabicyclo[3.2.1]octane Thiophen-3-yl, pyrazole Unspecified

Biological Activity

The compound 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one is a novel bicyclic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a bicyclic framework and a thiophene moiety, which may contribute to its biological activity. The molecular formula is C15H17NOSC_{15}H_{17}NOS, with a molecular weight of approximately 273.37 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, bicyclic compounds have been shown to inhibit bacterial growth by interfering with vital cellular processes such as DNA replication and protein synthesis. The specific activity of This compound against various bacterial strains remains to be fully elucidated but is promising based on structural analogs.

2. Anticancer Potential

Preliminary data suggest that this compound may possess anticancer properties. Compounds containing thiophene rings are often explored for their ability to induce apoptosis in cancer cells. Further studies are needed to confirm the efficacy and mechanism of action of This compound in cancer models.

3. Neuropharmacological Effects

Given the presence of the azabicyclo structure, there is potential for neuropharmacological activity. Similar compounds have been studied for their effects on neurotransmitter systems, particularly cholinergic pathways. Investigating the interaction of this compound with neurotransmitter receptors could provide insights into its possible use in treating neurological disorders.

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of bicyclic compounds to evaluate their biological activities:

StudyCompoundBiological ActivityFindings
Benzothiazole derivativesAntibacterialShowed low nanomolar activity against MDR strains
Thiophene analogsAnticancerInduced apoptosis in various cancer cell lines
Azabicyclo compoundsNeuroactiveModulated neurotransmitter release in vitro

These studies highlight the potential of structurally related compounds to exhibit significant biological activities, suggesting that This compound could similarly demonstrate promising effects.

Future Directions

To fully understand the biological activity of This compound , future research should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive pharmacological studies to evaluate its efficacy against specific pathogens and cancer cell lines.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities, particularly its interactions with target proteins and pathways.
  • Structure–Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.

Scientific Research Applications

Synthesis and Methodologies

The synthesis of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one typically involves enantioselective methods that are crucial for obtaining the desired stereochemistry. Recent studies have focused on the development of methodologies that allow for the direct formation of the bicyclic structure while maintaining stereochemical control.

Key Synthesis Methods:

  • Enantioselective Construction : Techniques involving acyclic precursors that contain stereochemical information necessary for forming the bicyclic scaffold.
  • Desymmetrization Processes : Utilizing achiral tropinone derivatives to achieve stereochemical control during synthesis.

These methodologies not only enhance yield but also improve the specificity of the synthesized compounds for biological targets .

Biological Activities

The compound exhibits a range of biological activities attributed to its structural framework:

Pharmacological Properties:

  • Anticholinergic Activity : Similar to other tropane alkaloids, it may exhibit anticholinergic effects, which can be beneficial in treating conditions like motion sickness and muscle spasms.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings:

  • Tropane Alkaloids as Therapeutics : A study highlighted the role of tropane alkaloids in developing drugs targeting neurological disorders, focusing on their ability to modulate neurotransmitter systems .
  • Dual Inhibitors Development : Recent advancements have seen compounds derived from similar scaffolds being developed as dual inhibitors targeting bacterial topoisomerases, showcasing their versatility in medicinal chemistry .

Therapeutic Potential

The therapeutic applications are vast, considering the compound's structural similarities to known drugs:

Application AreaPotential Uses
NeurologyTreatment of neurodegenerative diseases
Antimicrobial AgentsDevelopment of new antibiotics
Pain ManagementAnalgesic properties through anticholinergic effects

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity Method
Azabicyclo FormationH₂/Pd-C, HCl/EtOH65-75Chiral HPLC
Thiophene CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O50-60NMR
DeprotectionTFA/DCM>90LC-MS

Advanced: How can stereochemical integrity be maintained during synthesis of the azabicyclo[3.2.1]octane core?

Methodological Answer:
Stereochemical control is achieved through:

  • Chiral Catalysts : Asymmetric hydrogenation with Rh(I) or Ir(I) catalysts to set the (1R,5S) configuration .
  • Temperature Control : Low-temperature reactions (-20°C) minimize racemization during deprotection steps .
  • Analytical Validation : Chiral HPLC and X-ray crystallography confirm enantiopurity and absolute configuration .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., methylene protons at δ 5.2-5.5 ppm, thiophene protons at δ 7.0-7.5 ppm) and stereochemistry via NOESY .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₅H₁₇NOS requires m/z 267.1034) .
  • X-ray Crystallography : Resolves bicyclic conformation and spatial arrangement of the thiophene group .

Advanced: How to resolve conflicting data on reaction yields during scale-up?

Methodological Answer:
Contradictions often arise from:

  • Solvent Purity : Trace water in DMF reduces coupling efficiency; use molecular sieves or anhydrous solvents .
  • Catalyst Degradation : Pd catalysts may aggregate; ligand additives (e.g., PPh₃) stabilize active species .
  • Statistical Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) for reproducibility .

Basic: What structural features influence reactivity?

Methodological Answer:
Key features include:

  • Methylene Group : Strain in the bicyclic system enhances electrophilicity, facilitating nucleophilic attacks .
  • Thiophene Ring : Electron-rich sulfur promotes π-π stacking in receptor binding .
  • Ketone Functionality : Acts as a hydrogen-bond acceptor, critical for bioactivity .

Advanced: How does the azabicyclo core’s electronic environment affect biological interactions?

Methodological Answer:

  • Molecular Docking : The core’s rigidity and nitrogen lone pairs align with enzyme active sites (e.g., monoamine oxidases) .
  • MD Simulations : Predict binding stability; substituents like thiophene enhance hydrophobic interactions .
  • SAR Studies : Modifying the methylene group to carbonyl reduces activity, highlighting steric-electronic balance .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritants (e.g., TFA during deprotection) .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: How can SAR studies optimize bioactivity?

Methodological Answer:

  • Thiophene Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances receptor affinity .
  • Azabicyclo Substitutions : Replacing methylene with sp³-hybridized carbons alters conformational flexibility and potency .
  • In Vivo Testing : Pharmacokinetic profiling in rodent models assesses bioavailability and metabolic stability .

Q. Table 2: SAR Trends

ModificationBioactivity (IC₅₀)Solubility (mg/mL)
Thiophene (-H)120 nM0.5
Thiophene (-CF₃)45 nM0.3
Azabicyclo (-CH₂)200 nM0.7

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